Boc-ala-Gly-Gly-OH

Descripción general

Descripción

Synthesis Analysis

The synthesis of peptides similar to "Boc-ala-Gly-Gly-OH" often involves the condensation of amino acids in a specific sequence, employing protective groups like Boc (tert-butoxycarbonyl) to prevent unwanted reactions. Studies on peptides have explored various synthetic routes, including solid-phase synthesis and fragment condensation on polymer supports, to achieve high yield and purity of targeted peptides (Weber & Andre, 1975).

Molecular Structure Analysis

X-ray diffraction analysis plays a crucial role in determining the molecular structure of peptides. For instance, the crystal and molecular structure of a pentapeptide containing dehydrophenylalanine residues was determined, revealing a 3_10-helical conformation characterized by the presence of two type III' beta-turns (Ciajolo et al., 1990). This analysis provides insights into the spatial arrangement of atoms within the peptide, crucial for understanding its chemical reactivity and interaction with other molecules.

Chemical Reactions and Properties

Peptides undergo various chemical reactions, including acylation, alkylation, and deprotection, influenced by their structure and the presence of protective groups. Studies have explored the influence of different N-α-protecting groups on the secondary structure of peptides, indicating the Fmoc group supports mainly a β-sheet conformation, while Boc group has less impact (Larsen et al., 1993). These reactions are essential for peptide synthesis and modification, impacting their physical and biological properties.

Physical Properties Analysis

The physical properties of peptides, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and amino acid composition. X-ray diffraction analysis provides valuable information on peptide crystal structures, which can be related to their physical stability and solubility. For instance, the crystalline structure analysis of peptides reveals specific conformational features, such as β-turns and helical conformations, which are critical for their physical properties (Ciajolo et al., 1990).

Aplicaciones Científicas De Investigación

1. Environmentally Conscious In-Water Peptide Synthesis

- Summary of Application : This method focuses on developing organic solvent-free synthetic methods using water, an environmentally friendly solvent. The most common building blocks in current peptide synthesis are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents .

- Methods of Application : The technique involves solid-phase peptide synthesis in water that utilizes Fmoc-amino acids converted to water-dispersible nanoparticles. The Boc strategy is suitable for industrial chemistry and green chemistry, as only gases are generated without any other by-products in the deprotection step of the Boc group .

- Results or Outcomes : The process reduces the use of organic solvents, which ultimately undergo combustion for disposal, transitioning to environmentally conscious chemical synthesis that does not involve organic solvents .

2. Synthesis of N-Boc Amino Acid Esters and Tripeptide H-Gly-Pro-Glu-OH

- Summary of Application : Boc-Gly-OH is used for the esterification reaction to synthesize N-Boc amino acid esters for peptide chemistry. It is also used for the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

3. Allylation of Hydrazones and Isatin

- Summary of Application : Boc-Gly-OH is used as a promoter for the allylation of hydrazones and isatin .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

4. Binding Enzymes or Coupling Peptides to Carrier Proteins

- Summary of Application : Boc-ala-Gly-Gly-OH is used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

5. Synthesis of N-Boc Amino Acid Esters

- Summary of Application : Boc-ala-Gly-Gly-OH can be used for the esterification reaction to synthesize N-Boc amino acid esters for peptide chemistry .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

6. Binding Enzymes or Coupling Peptides to Carrier Proteins

- Summary of Application : Boc-ala-Gly-Gly-OH is used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

Propiedades

IUPAC Name |

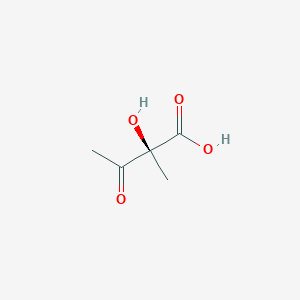

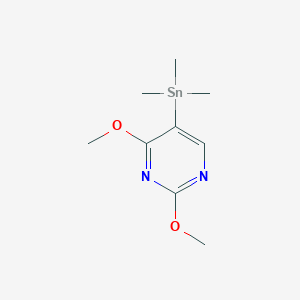

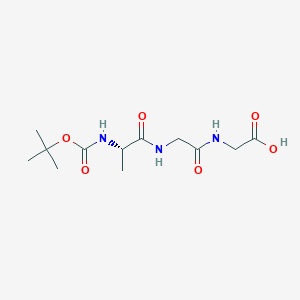

2-[[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O6/c1-7(15-11(20)21-12(2,3)4)10(19)14-5-8(16)13-6-9(17)18/h7H,5-6H2,1-4H3,(H,13,16)(H,14,19)(H,15,20)(H,17,18)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBHQSRGHUDSSF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-ala-Gly-Gly-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.